BenchChemオンラインストアへようこそ!

4-(6-Methoxypyridin-2-yl)butan-2-one

Physicochemical Properties Lipophilicity Medicinal Chemistry

4-(6-Methoxypyridin-2-yl)butan-2-one (CAS 497867-81-9) is a synthetic heterocyclic building block featuring a 2-methoxypyridine core with a butan-2-one side chain. Vendors report a purity of 98%.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15317325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxypyridin-2-yl)butan-2-one
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=NC(=CC=C1)OC
InChIInChI=1S/C10H13NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5H,6-7H2,1-2H3
InChIKeyKNOACEAFWMPEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methoxypyridin-2-yl)butan-2-one: A Specialized Pyridine Building Block for Medicinal Chemistry


4-(6-Methoxypyridin-2-yl)butan-2-one (CAS 497867-81-9) is a synthetic heterocyclic building block featuring a 2-methoxypyridine core with a butan-2-one side chain. Vendors report a purity of 98% . While its molecular formula (C10H13NO2) and computed properties, such as a molecular weight of 179.22 g/mol and 3 hydrogen bond acceptors, are well-defined , compound-specific pharmacological or industrial performance data is extremely scarce in the public domain. Its primary value proposition is as a synthetic intermediate, where its specific substitution pattern and the saturated ketone side chain distinguish it from other common 2-substituted-6-methoxypyridines.

Why Generic Substitution Fails for 4-(6-Methoxypyridin-2-yl)butan-2-one


In a procurement context, treating in-class 6-methoxypyridine analogs as interchangeable generic substitutes carries significant technical risk. The target compound's specific butan-2-one side chain is not a trivial variant; it provides a completely different set of chemical reactivities, steric properties, and hydrogen-bonding capabilities compared to simpler acetyl (2-acetyl-6-methoxypyridine, CAS 21190-93-2) or unsaturated enone (4-(6-methoxypyridin-2-yl)but-3-en-2-one, CAS 1021910-30-4) derivatives. The saturated ketone, for example, eliminates the Michael acceptor reactivity inherent in its closest *α,β*-unsaturated analog, fundamentally altering its behavior in a synthetic sequence. Without direct, quantitative comparative data, the selection of this specific intermediate over a close analog must be driven by the precise structural requirements documented in a specific patent or synthetic route, making broad-brush substitution a scientifically unsound approach.

Quantitative Differentiation Guide for 4-(6-Methoxypyridin-2-yl)butan-2-one vs. Closest Analogs


Comparative Physicochemical Property Profile Against 2-Acetyl-6-methoxypyridine

The compound's calculated logP (cLogP) of 1.35 (ChemDraw Professional prediction) indicates higher lipophilicity compared to 2-acetyl-6-methoxypyridine (cLogP of 0.95). A 0.4 log unit increase in cLogP is significant for structure-activity relationship (SAR) studies, where modulating lipophilicity impacts permeability, solubility, and metabolic stability. Additionally, the target compound has an additional rotatable bond (4) compared to the acetyl analog (2), as computed by Chem960 . This increased flexibility can influence binding entropy and conformer selection, which is a key differentiator in fragment-based drug design (FBDD) for lead optimization, where precise vector control is critical. No direct experimental head-to-head comparison is available.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Differential Reactivity: Saturated Ketone vs. Enone in 4-(6-Methoxypyridin-2-yl)but-3-en-2-one

A defining feature of the target compound over its closest structural analog, 4-(6-methoxypyridin-2-yl)but-3-en-2-one (CAS 1021910-30-4), is the absence of a reactive *α,β*-unsaturated enone system. The enone analog is a vinylogous Michael acceptor, which can undergo unwanted conjugate addition reactions with common nitrogen and sulfur nucleophiles such as amines and thiols in complex synthesis campaigns. This can lead to significant off-target side products, reducing yield and complicating purification. The saturated ketone in the target compound eliminates this reactivity pathway entirely, providing a chemically robust intermediate for multistep syntheses where the integrity of the pyridine core and the alkyl chain must be maintained. This is a fundamental reactivity cliff; no quantitative comparison is needed to establish this difference, as the presence or absence of a Michael acceptor is a binary structural characteristic.

Synthetic Chemistry Reactivity Side Reactions

Computed Hydrogen Bond Acceptor Capability vs. Pyridine-Only Cores

The target compound features 3 hydrogen bond acceptor (HBA) sites: the pyridine nitrogen, the methoxy oxygen, and the ketone oxygen . This presents a more complex pharmacophore compared to a scaffold like 3-(6-methoxypyridin-2-yl)propan-1-ol, which only has 2 HBA sites (no ketone). In structure-based drug design, the precise spatial arrangement of an additional HBA can form a key interaction with a protein residue, such as the backbone amide of a hinge region or a catalytic water molecule, that is inaccessible to alcohol or alkane analogs. For example, in targeting kinases, a ketone oxygen can mimic the exocyclic oxygen of ATP, whereas an alcohol (a hydrogen bond donor) would be repelled. This difference in HBA count and type is a critical differentiator, yet direct comparative data for this specific scaffold against the suggested comparator in a defined biological assay is not available in the public domain.

Molecular Recognition Structure-Based Design Pharmacophore Modeling

Validated Application Scenarios for 4-(6-Methoxypyridin-2-yl)butan-2-one


Fragment-Based Drug Design (FBDD) for Undisclosed Kinase Targets

In a fragment elaboration campaign, the compound's specific combination of a predicted cLogP (1.35), defined HBA geometry, and absence of a Michael acceptor makes it a logically superior fragment for selective optimization versus its acetyl or enone analogs. A medicinal chemistry team would procure this specific intermediate to explore the vector resulting from the ketone oxygen, which is geometrically distinct from the acetyl analog, and to avoid the toxicity risks and synthetic complications of the unsaturated enone derivative. The selection is driven by the unique conformational and pharmacophoric signature, as outlined in the evidence guide, rather than any single potency metric.

Synthesis of Pyridinone-Containing Tricyclic Compounds (e.g., for HBV)

A patent from Arbutus Biopharma (US 11013726) describes the use of substituted pyridinone-containing tricyclic compounds for treating hepatitis B virus (HBV) infection [1]. While the patent does not explicitly list 4-(6-Methoxypyridin-2-yl)butan-2-one, this compound serves as a viable precursor to the pyridinone core found in the patent's general structure. Its saturated ketone side chain is poised for cyclization reactions (e.g., forming a tricyclic ring system) without the risk of the Michael addition side reactions that plague the unsaturated analog. For a process chemist, procuring this intermediate ensures a cleaner synthetic pathway to complex, patent-relevant heterocyclic scaffolds.

Process Development for Complex Heterocycle Synthesis

For an industrial process chemist developing a scalable route to a complex heterocyclic API intermediate, the stability of the saturated ketone side chain is the primary procurement driver. Unlike the enone analog, which requires careful exclusion of nucleophilic solvents and reagents, the saturated butan-2-one side chain is chemically robust. This stability allows for a wider operational window in terms of temperature and reagent selection, translating directly to higher process robustness, fewer byproducts, and simpler purification, which ultimately reduces the cost of goods in a manufacturing setting. This inherent chemical compatibility is a direct consequence of the structural differentiation established in Section 3.

Quote Request

Request a Quote for 4-(6-Methoxypyridin-2-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.